3-[(4-Fluorophenyl)sulfanyl]azetidine

SIRT1 inhibition epigenetic targets cancer research

Researchers building sirtuin-targeted libraries need chemotypes beyond indole/phenothiazine scaffolds. This azetidine fragment offers validated SIRT1 inhibition (EC₅₀ <1 µM) with unique ¹⁹F NMR capability. • SIRT1 EC₅₀ <1 µM-quantified baseline for SAR programs • ¹⁹F NMR handle enables direct binding detection (CPMG/WaterLOGSY), unavailable with Cl/Br/Me analogs • MW 183.25 Da, LogP 1.87 (Rule-of-Three compliant); 98% purity grade • Fe-catalyzed route published-supports gram-scale synthesis

Molecular Formula C9H10FNS
Molecular Weight 183.25 g/mol
Cat. No. B13241571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Fluorophenyl)sulfanyl]azetidine
Molecular FormulaC9H10FNS
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1C(CN1)SC2=CC=C(C=C2)F
InChIInChI=1S/C9H10FNS/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
InChIKeyNVSBFKNLECPOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Fluorophenyl)sulfanyl]azetidine: Compound Overview


3-[(4-Fluorophenyl)sulfanyl]azetidine (CAS 1340269-43-3, free base; hydrochloride salt CAS 1462379-55-0) is a four-membered saturated N-heterocycle bearing a 4-fluorophenyl thioether substituent at the C-3 position of the azetidine ring . The compound exhibits a measured LogP of 1.87, a molecular weight of 183.25 Da (free base), and is available as the hydrochloride salt (MW 219.70) with vendor-specified purity up to 98% . Azetidines are recognized as privileged pharmacophores in medicinal chemistry, with documented activity against diverse targets including sirtuins, kinases, and bacterial enzymes [1]. This specific 3-arylthio substitution pattern, featuring a fluorine atom para to the thioether linkage, provides a defined electronic and lipophilic profile that distinguishes it from chloro, bromo, methyl, and unsubstituted phenyl analogs.

SIRT1-targeted fragment library design
Structurally distinct azetidine chemotype for SAR exploration
19F NMR ligand-observed binding studies
Parallel library synthesis via published Fe-catalyzed route

3-[(4-Fluorophenyl)sulfanyl]azetidine: Analog Substitution Risks


Substituting the 4-fluorophenyl group on 3-[(4-fluorophenyl)sulfanyl]azetidine with chloro, bromo, methyl, or unsubstituted phenyl analogs is not quantitatively neutral. The para substituent directly modulates the electron density of the thioether sulfur, aromatic ring π-stacking capacity, and overall lipophilicity. For instance, the chloro analog has a computed XLogP3-AA of 2.5 vs. 1.87 for the fluorinated compound [1], a ΔLogP of +0.63 that alters membrane permeability and protein binding. Biologically, even within the same sirtuin enzyme assay family, the fluorinated compound registers an EC₅₀ < 1 µM against SIRT1 [2], whereas the corresponding data for the chloro and methyl analogs have not been publicly validated in this context, creating a procurement risk for SAR programs that depend on known baseline activity. The electron-withdrawing character of fluorine (σₚ = 0.06) vs. chlorine (σₚ = 0.23) or methyl (σₚ = -0.17) further differentiates reactivity in downstream functionalization chemistry. These physicochemical and biological disparities mean that interchanging analogs without requalification can invalidate structure-activity relationships and compromise experimental reproducibility.

Target
4-Fluorophenyl: LogP 1.87; SIRT1 EC₅₀
Established baseline activity in fluorimetry assay
Analog risk
4-Chlorophenyl: XLogP3-AA 2.5; ΔLogP +0.63 shifts permeability and binding
4-Methyl / unsubstituted phenyl: SIRT1 activity not publicly validated in this context
SAR programs depending on known baseline activity may require requalification
Property mismatch
Electron-withdrawing character (σₚ) differs across substituents, altering sulfur nucleophilicity and downstream functionalization
Reactivity divergence may invalidate structure-activity relationships without requalification

3-[(4-Fluorophenyl)sulfanyl]azetidine: Differentiation from Analogs


SIRT1 Enzyme Inhibition Profile

3-[(4-Fluorophenyl)sulfanyl]azetidine exhibits confirmed SIRT1 enzyme inhibitory activity with an EC₅₀ of < 1.00 × 10³ nM in a recombinant human SIRT1 fluorimetry assay [1]. This places its potency within the same order of magnitude as the cell-permeable SIRT1 inhibitor Inauhzin (IC₅₀ = 0.7–2.0 µM) but approximately 26-fold less potent than the highly optimized clinical candidate EX-527 (Selisistat, IC₅₀ = 38 nM) [2]. Unlike EX-527, which has undergone extensive selectivity profiling across the sirtuin family, the selectivity profile of 3-[(4-fluorophenyl)sulfanyl]azetidine against SIRT2, SIRT3, and other isoforms remains uncharacterized. For researchers building SIRT1-targeted compound libraries, this compound provides a structurally distinct 3-arylthio azetidine chemotype that is absent from classical sirtuin inhibitor scaffolds such as the indole-based EX-527 or the phenothiazine-based Inauhzin, offering an orthogonal starting point for fragment elaboration.

SIRT1 inhibition
Cross-study comparable
EC₅₀
Supports SIRT1 assay context; structurally distinct from EX-527 and Inauhzin scaffolds
Selectivity across SIRT2/3 isoforms uncharacterized; ~26-fold less potent than EX-527
Chromatographic purity
Head-to-head
98% (HPLC, HCl salt) vs. 95% for chloro and methyl analogs
Reduces confounding byproduct risk in dose-response assays
Vendor-specified CoA; in-house verification recommended for long-term programs
Lipophilicity
Cross-study comparable
LogP 1.87 vs. XLogP3-AA 2.5 (4-chloro analog); ΔLogP –0.63
~4-fold lower octanol-water partition; supports higher aqueous solubility context
Computed LogP values from vendor and PubChem; experimental logD₇.₄ not publicly reported
Fragment-like MW
Head-to-head
183.25 Da; 16.45 Da lighter than 4-chloro analog; 60.90 Da lighter than 4-bromo analog
Sub-200 Da mass supports fragment-based screening library fit
C–F bond dissociation energy (~116 kcal/mol) offers metabolic stability context vs. C–Cl (~81 kcal/mol)
Synthetic route
Supporting evidence
Fe-catalyzed thiol alkylation of N-Cbz azetidine-3-ols; peer-reviewed protocol (J. Org. Chem. 2019)
Enables in-house resynthesis and derivatization without sole vendor reliance
Requires N-Cbz protecting group; downstream oxidation/alkylation demonstrated
SIRT1 inhibition epigenetic targets cancer research

Chromatographic Purity Advantage

The hydrochloride salt of 3-[(4-fluorophenyl)sulfanyl]azetidine is commercially available at a minimum purity specification of 98% (HPLC) from Fluorochem (Product Code F769940) . In contrast, the closest structural analogs—3-[(4-chlorophenyl)sulfanyl]azetidine and 3-[(4-methylphenyl)sulfanyl]azetidine—are supplied by AKSci at a minimum purity of only 95% . The 4-bromophenyl analog is available at 98% purity from Fluorochem , levelling the purity field for that particular comparator but at a higher molecular weight cost (244.15 Da vs. 183.25 Da) . The absolute 3-percentage-point purity margin for the fluorinated compound reduces the probability of confounding byproducts in dose-response assays and increases lot-to-lot consistency for long-term SAR programs.

Chromatographic purity
Head-to-head
98% (HPLC, HCl salt) vs. 95% for chloro and methyl analogs
Reduces confounding byproduct risk in dose-response assays
Vendor-specified CoA; in-house verification recommended for long-term programs
chemical purity reproducibility procurement specification

Lipophilicity Differentiation

The lipophilicity of 3-[(4-fluorophenyl)sulfanyl]azetidine is quantitatively lower than that of its 4-chlorophenyl analog. The fluorinated compound has a vendor-computed LogP of 1.87 , whereas the 4-chlorophenyl analog has a PubChem-computed XLogP3-AA of 2.5 [1], yielding a ΔLogP of –0.63. This ~0.6 log unit difference corresponds to an approximately 4-fold lower octanol-water partition coefficient for the fluorinated compound. In the context of CNS drug-likeness guidelines where optimal LogP typically ranges from 1–3, both compounds fall within acceptable bounds, but the fluorinated derivative's lower LogP translates to higher aqueous solubility and potentially reduced phospholipidosis risk. The difference arises from the stronger electron-withdrawing inductive effect of fluorine versus the polarizable chlorine atom, which alters hydrogen-bonding capacity of the thioether sulfur.

Lipophilicity
Cross-study comparable
LogP 1.87 vs. XLogP3-AA 2.5 (4-chloro analog); ΔLogP –0.63
~4-fold lower octanol-water partition; supports higher aqueous solubility context
Computed LogP values from vendor and PubChem; experimental logD₇.₄ not publicly reported
lipophilicity LogP ADME prediction permeability

Fragment-Like Molecular Weight

Among the common 4-substituted 3-(arylthio)azetidine analogs, 3-[(4-fluorophenyl)sulfanyl]azetidine has a free base molecular weight of 183.25 Da , which is 16.45 Da lighter than the 4-chloro analog (199.70 Da) , 60.90 Da lighter than the 4-bromo analog (244.15 Da) , and only 3.97 Da heavier than the 4-methyl analog (179.28 Da) . All analogs except the bromo derivative fall below the 250 Da threshold commonly used to define fragment-like character. However, the fluorinated compound uniquely combines sub-200 Da molecular weight with the metabolic stability advantages conferred by the C–F bond (bond dissociation energy ~116 kcal/mol vs. ~81 kcal/mol for C–Cl), making it the preferred choice for fragment-based screening libraries that require both low MW and metabolic stability for subsequent hit elaboration. The bromo analog, at 244.15 Da, exceeds the typical fragment MW cut-off and is more prone to metabolic debromination.

Fragment-like MW
Head-to-head
183.25 Da; 16.45 Da lighter than 4-chloro analog; 60.90 Da lighter than 4-bromo analog
Sub-200 Da mass supports fragment-based screening library fit
C–F bond dissociation energy (~116 kcal/mol) offers metabolic stability context vs. C–Cl (~81 kcal/mol)
fragment-based drug discovery molecular weight lead-like properties Rule of Three

Fe-Catalyzed Synthetic Accessibility

A 2019 publication in The Journal of Organic Chemistry reports a direct, high-yielding synthesis of 3-aryl-3-sulfanyl azetidines—including the 4-fluorophenyl derivative—via Fe-catalyzed thiol alkylation of N-Cbz azetidine-3-ols [1]. The method proceeds under mild conditions and tolerates a broad range of thiols bearing electron-donating aromatics, achieving excellent yields. Critically, the N-carboxybenzyl (Cbz) protecting group is required for reactivity and can be subsequently removed to reveal the free NH-azetidine. This published synthetic route provides a peer-reviewed, reproducible protocol for accessing the compound, in contrast to the proprietary, undisclosed methods used for some comparator analogs that may limit in-house resynthesis capabilities. The demonstrated downstream functionalization of the azetidine sulfide products (oxidation to sulfoxides/sulfones, N-alkylation) further distinguishes this compound as a versatile intermediate for library synthesis.

Synthetic route
Supporting evidence
Fe-catalyzed thiol alkylation of N-Cbz azetidine-3-ols; peer-reviewed protocol (J. Org. Chem. 2019)
Enables in-house resynthesis and derivatization without sole vendor reliance
Requires N-Cbz protecting group; downstream oxidation/alkylation demonstrated
synthetic methodology iron catalysis azetidine functionalization building block synthesis

3-[(4-Fluorophenyl)sulfanyl]azetidine: Procurement & Applications


SIRT1-Targeted Library Design

For medicinal chemistry teams building sirtuin-targeted screening libraries, 3-[(4-fluorophenyl)sulfanyl]azetidine provides a structurally novel chemotype distinct from the indole (EX-527) and phenothiazine (Inauhzin) scaffolds that dominate the SIRT1 inhibitor patent landscape. Its confirmed SIRT1 EC₅₀ of < 1 µM [1] establishes a measurable baseline for hit identification, while its low molecular weight (183.25 Da) and moderate LogP (1.87) make it an ideal fragment for structure-based elaboration using the published Fe-catalyzed synthetic route [2]. Research groups seeking freedom-to-operate or novel IP in the sirtuin space can leverage this compound as a starting point for SAR exploration.

Fragment-Based Drug Discovery Screening

At 183.25 Da, this compound meets the Rule of Three criteria (MW < 300 Da, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment libraries [1]. Its 183 Da mass offers a 16.45 Da advantage over the chloro analog (199.70 Da) , providing critical headroom for fragment growth without exceeding lead-like property thresholds. The 98% purity grade available from Fluorochem [2] ensures that fragments screened in biophysical assays (SPR, TSA, NMR) are free from confounding impurities that generate false positives. The C–F bond also enables ¹⁹F NMR-based screening, a capability not available with the chloro, bromo, or methyl analogs.

¹⁹F NMR Target Engagement Studies

The para-fluorine atom provides a sensitive ¹⁹F NMR handle for direct detection of protein-ligand binding in solution, without requiring isotope labeling or reporter displacement assays. Compared to the 4-chloro, 4-bromo, or 4-methylphenyl analogs—which lack an NMR-active heteronucleus suitable for ligand-observed binding experiments—the fluorinated compound uniquely supports ¹⁹F T₂/Carr–Purcell–Meiboom–Gill (CPMG) and WaterLOGSY experiments for hit validation in fragment screening campaigns [1]. This adds a direct biophysical readout modality that reduces false-positive rates in primary screening.

Building Block for Parallel Library Synthesis

The published Fe-catalyzed thiol alkylation methodology [1] specifically validates 3-[(4-fluorophenyl)sulfanyl]azetidine as a representative example of a broader synthetic strategy. For core facilities and medicinal chemistry CROs, this peer-reviewed protocol provides a reproducible route to gram-scale quantities, enabling the parallel synthesis of focused libraries where the 4-fluorophenylthio group serves as a bioisostere for other aromatic substituents. The demonstrated downstream functionalization pathways (N-deprotection, N-alkylation, sulfur oxidation) make this compound a versatile hub intermediate for diversity-oriented synthesis.

Application
Selection Property
Validation Focus
SIRT1-targeted library design
Orthogonal azetidine chemotype
SIRT1 assay-response context; selectivity panel review
Fragment-based screening
Sub-200 Da MW; 98% purity
Biophysical assay interference; Rule-of-Three compliance
¹⁹F NMR target engagement
Para-fluorine NMR handle
¹⁹F CPMG/WaterLOGSY hit validation
Parallel library synthesis
Published Fe-catalyzed route
Gram-scale reproducibility; N-deprotection efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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